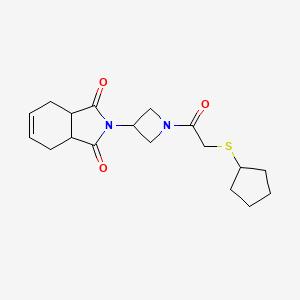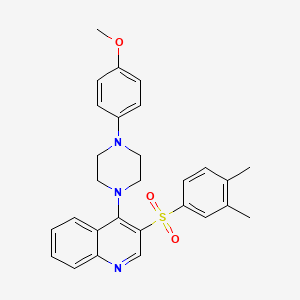
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as DMPSQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPSQ is a quinoline-based compound that has been synthesized using various methods.
作用机制
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cellular processes. This compound inhibits the activity of CK2 by preventing the transfer of phosphate groups from ATP to the target protein, thereby blocking the phosphorylation process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which plays a crucial role in neuronal survival and death.
实验室实验的优点和局限性
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for lab experiments. This compound is a potent inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various biological processes. This compound has also been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, this compound has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
未来方向
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several potential future directions for scientific research. This compound has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic purposes. This compound has also been shown to have potential as a tool for studying the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
合成方法
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of this compound is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in the presence of a palladium catalyst and a base.
科学研究应用
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, DNA repair, and apoptosis. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound has also been used as a tool to study the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-13-24(18-21(20)2)35(32,33)27-19-29-26-7-5-4-6-25(26)28(27)31-16-14-30(15-17-31)22-9-11-23(34-3)12-10-22/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQFEGAMFOMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)
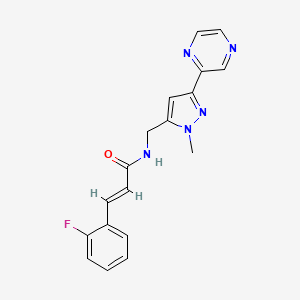
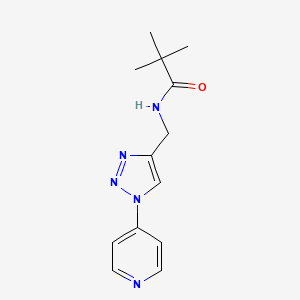
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)
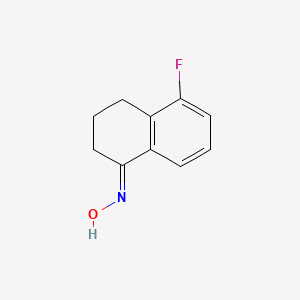
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)

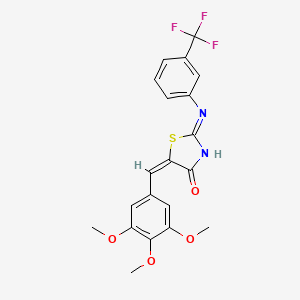
![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)

